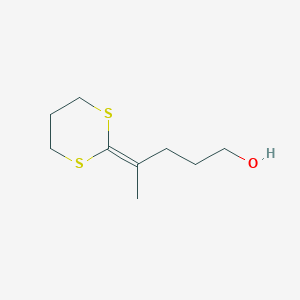
1,1,1,2,2-Pentafluorooctan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentafluorooctan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O. It is part of a class of compounds known as perfluorinated ketones, which are characterized by the presence of multiple fluorine atoms attached to the carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluorooctan-3-one typically involves the fluorination of octan-3-one. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by fluorination. The use of hydrogen fluoride (HF) as a fluorinating agent is also common in large-scale production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2-Pentafluorooctan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorooctanoic acid (PFOA) is a major product.
Reduction: 1,1,1,2,2-Pentafluorooctanol is formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,2,2-Pentafluorooctan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentafluorooctan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity. The compound’s high electronegativity and chemical stability make it an effective agent in various applications, including catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2-Pentafluoropropane: A smaller fluorinated compound with similar chemical properties.
1,1,2,2,3-Pentafluoropropane: Another fluorinated propane derivative with different fluorination patterns.
1,1,1,3,3-Pentafluorobutane: A fluorinated butane with applications in refrigeration and as a solvent.
Uniqueness
1,1,1,2,2-Pentafluorooctan-3-one is unique due to its longer carbon chain and the specific positioning of fluorine atoms, which confer distinct chemical properties such as higher boiling points and greater chemical stability compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring high thermal and chemical resistance.
Propriétés
Numéro CAS |
108214-46-6 |
|---|---|
Formule moléculaire |
C8H11F5O |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluorooctan-3-one |
InChI |
InChI=1S/C8H11F5O/c1-2-3-4-5-6(14)7(9,10)8(11,12)13/h2-5H2,1H3 |
Clé InChI |
YJKWPCVLANWIBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



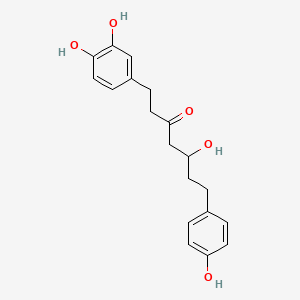
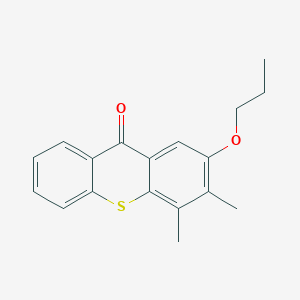
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)


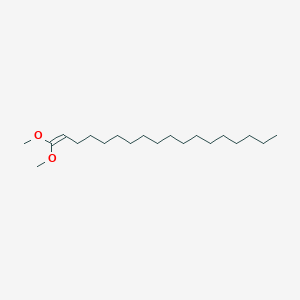

![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
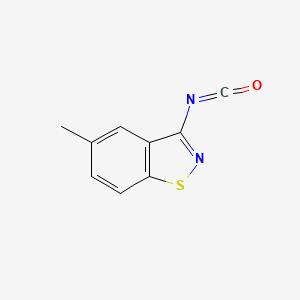
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
